![molecular formula HK2NO7S2 B11763522 {Bis[(potassiooxy)sulfonyl]amino}oxidanyl](/img/structure/B11763522.png)
{Bis[(potassiooxy)sulfonyl]amino}oxidanyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{Bis[(potassiooxy)sulfonyl]amino}oxidanyl is a complex chemical compound with unique properties and potential applications in various scientific fields. This compound is characterized by its sulfonyl and amino groups, which contribute to its reactivity and versatility in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {Bis[(potassiooxy)sulfonyl]amino}oxidanyl typically involves the reaction of sulfonyl fluorides with amino-oxetanes through a defluorosulfonylation process. This reaction forms planar oxetane carbocations, which then undergo chemoselective nucleophile coupling . The reaction conditions are generally mild, and the process is tolerant to a wide range of polar functionalities.
Industrial Production Methods
Industrial production of this compound can be achieved through a one-pot synthesis method. This involves the transformation of sulfonates or sulfonic acids into sulfonyl fluorides using readily available reagents under mild conditions . This method is efficient and cost-effective, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
{Bis[(potassiooxy)sulfonyl]amino}oxidanyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl oxaziridines, which are useful as chiral oxidants.
Reduction: Reduction reactions can convert the compound into different sulfonyl derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, forming various sulfonyl-containing products.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The reaction conditions are typically mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Major Products
The major products formed from these reactions include sulfonyl oxaziridines, sulfonyl fluorides, and other sulfonyl derivatives. These products have significant applications in organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
{Bis[(potassiooxy)sulfonyl]amino}oxidanyl has a wide range of scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(trifluoromethanesulfonyl)imide: Known for its use in ionic liquids and lithium-ion batteries.
N-Sulfonyl oxaziridines: Used as chiral oxidants in organic synthesis.
Amino-oxetanes: Employed as bioisosteres for benzamides in medicinal chemistry.
Uniqueness
{Bis[(potassiooxy)sulfonyl]amino}oxidanyl is unique due to its ability to form stable oxetane carbocations and its versatility in various chemical reactions. Its structure allows for the formation of a wide range of sulfonyl-containing products, making it a valuable reagent in both research and industrial applications.
Eigenschaften
Molekularformel |
HK2NO7S2 |
---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
dipotassium;N-hydroxy-N-sulfonatosulfamate |
InChI |
InChI=1S/2K.H3NO7S2/c;;2-1(9(3,4)5)10(6,7)8/h;;2H,(H,3,4,5)(H,6,7,8)/q2*+1;/p-2 |
InChI-Schlüssel |
RCCSJYDABJOYLP-UHFFFAOYSA-L |
Kanonische SMILES |
N(O)(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.